molecular formula C21H20N2O4S2 B11654007 5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11654007
M. Wt: 428.5 g/mol
InChI Key: FKTKOTMIFRKSAK-UHFFFAOYSA-N
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Description

5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a sulfanyl group, and a diazinane ring

Preparation Methods

The synthesis of 5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common synthetic route includes the reaction of a methoxy-substituted benzaldehyde with a sulfanyl-substituted ethoxybenzene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like pyridine and reducing agents such as sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfanyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions but may include derivatives with altered functional groups .

Scientific Research Applications

5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:

The uniqueness of 5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O4S2/c1-13-3-6-15(7-4-13)29-10-9-27-17-8-5-14(12-18(17)26-2)11-16-19(24)22-21(28)23-20(16)25/h3-8,11-12H,9-10H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

FKTKOTMIFRKSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC

Origin of Product

United States

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